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molecular formula C13H20N2 B1287447 1-benzyl-N-methylpiperidin-3-amine CAS No. 60717-45-5

1-benzyl-N-methylpiperidin-3-amine

Cat. No. B1287447
M. Wt: 204.31 g/mol
InChI Key: XYFAEHZVQWTOPH-UHFFFAOYSA-N
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Patent
US03980788

Procedure details

A suspension of 0.30 g. of platinum oxide in 20 ml. of absolute ethanol was shaken under 35 psi of hydrogen for 1 hour. To this was added a solution of 12.44 g. (65.9 mmoles) of 1-benzyl-3-piperidone and 4.1 g. (132 mmoles) of methylamine in 40 ml. of absolute ethanol. The mixture was then shaken under ca. 50 psi of hydrogen until uptake ceased. Filtration and evaporation afforded 1-benzyl-3-methylaminopiperidine.
Quantity
65.9 mmol
Type
reactant
Reaction Step One
Quantity
132 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H][H].[CH2:3]([N:10]1[CH2:15][CH2:14][CH2:13][C:12](=O)[CH2:11]1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:17][NH2:18]>[Pt]=O.C(O)C>[CH2:3]([N:10]1[CH2:15][CH2:14][CH2:13][CH:12]([NH:18][CH3:17])[CH2:11]1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
65.9 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CCC1)=O
Step Two
Name
Quantity
132 mmol
Type
reactant
Smiles
CN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 0.30 g
ADDITION
Type
ADDITION
Details
To this was added a solution of 12.44 g
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(CCC1)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03980788

Procedure details

A suspension of 0.30 g. of platinum oxide in 20 ml. of absolute ethanol was shaken under 35 psi of hydrogen for 1 hour. To this was added a solution of 12.44 g. (65.9 mmoles) of 1-benzyl-3-piperidone and 4.1 g. (132 mmoles) of methylamine in 40 ml. of absolute ethanol. The mixture was then shaken under ca. 50 psi of hydrogen until uptake ceased. Filtration and evaporation afforded 1-benzyl-3-methylaminopiperidine.
Quantity
65.9 mmol
Type
reactant
Reaction Step One
Quantity
132 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H][H].[CH2:3]([N:10]1[CH2:15][CH2:14][CH2:13][C:12](=O)[CH2:11]1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:17][NH2:18]>[Pt]=O.C(O)C>[CH2:3]([N:10]1[CH2:15][CH2:14][CH2:13][CH:12]([NH:18][CH3:17])[CH2:11]1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
65.9 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CCC1)=O
Step Two
Name
Quantity
132 mmol
Type
reactant
Smiles
CN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 0.30 g
ADDITION
Type
ADDITION
Details
To this was added a solution of 12.44 g
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(CCC1)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03980788

Procedure details

A suspension of 0.30 g. of platinum oxide in 20 ml. of absolute ethanol was shaken under 35 psi of hydrogen for 1 hour. To this was added a solution of 12.44 g. (65.9 mmoles) of 1-benzyl-3-piperidone and 4.1 g. (132 mmoles) of methylamine in 40 ml. of absolute ethanol. The mixture was then shaken under ca. 50 psi of hydrogen until uptake ceased. Filtration and evaporation afforded 1-benzyl-3-methylaminopiperidine.
Quantity
65.9 mmol
Type
reactant
Reaction Step One
Quantity
132 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H][H].[CH2:3]([N:10]1[CH2:15][CH2:14][CH2:13][C:12](=O)[CH2:11]1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:17][NH2:18]>[Pt]=O.C(O)C>[CH2:3]([N:10]1[CH2:15][CH2:14][CH2:13][CH:12]([NH:18][CH3:17])[CH2:11]1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
65.9 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CCC1)=O
Step Two
Name
Quantity
132 mmol
Type
reactant
Smiles
CN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 0.30 g
ADDITION
Type
ADDITION
Details
To this was added a solution of 12.44 g
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(CCC1)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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